Cas no 477852-54-3 (4-5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-ylpyridine)
4-5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-ylpyridine Chemical and Physical Properties
Names and Identifiers
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- 4-[5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine
- 4-[5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-1H-1,2,4-TRIAZOL-3-YL]PYR
- 4-[3-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PYRIDINE
- 4-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine
- 477852-54-3
- 4-(5-(1h-1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl)pyridine
- AKOS002669445
- CS-0132423
- BB 0238076
- 4-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)pyridine
- DTXSID20377584
- 4-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}pyridine
- AKOS002666663
- Oprea1_734499
- 4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine, AldrichCPR
- F3267-0041
- 4-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)pyridine
- 4-(5-[1,2,4]Triazol-1-ylmethyl-2H-[1,2,4]triazol -3-yl)-pyridine
- MFCD08060950
- 11E-020
- VU0608213-1
- AKOS002249965
- FT-0737450
- AS-871/43476257
- STK787166
- 4-5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-ylpyridine
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- MDL: MFCD08060950
- Inchi: 1S/C10H9N7/c1-3-11-4-2-8(1)10-14-9(15-16-10)5-17-7-12-6-13-17/h1-4,6-7H,5H2,(H,14,15,16)
- InChI Key: RBVLQEBVMNFNCU-UHFFFAOYSA-N
- SMILES: N1(C=NC=N1)CC1=NC(C2C=CN=CC=2)=NN1
Computed Properties
- Exact Mass: 227.09200
- Monoisotopic Mass: 227.09194332g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 0.3
- Topological Polar Surface Area: 85.2Ų
Experimental Properties
- Color/Form: powder
- Density: 1.54
- Boiling Point: 573.6°C at 760 mmHg
- Flash Point: 300.7°C
- Refractive Index: 1.806
- PSA: 85.17000
- LogP: 0.50650
- Solubility: Not determined
4-5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-ylpyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-ylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM338151-1g |
4-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)pyridine |
477852-54-3 | 95%+ | 1g |
$614 | 2023-03-05 | |
| Chemenu | CM338151-100mg |
4-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)pyridine |
477852-54-3 | 95%+ | 100mg |
$140 | 2021-08-18 | |
| Chemenu | CM338151-250mg |
4-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)pyridine |
477852-54-3 | 95%+ | 250mg |
$245 | 2021-08-18 | |
| abcr | AB176744-100 mg |
4-[3-(1H-1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]pyridine; . |
477852-54-3 | 100 mg |
€283.50 | 2023-07-20 | ||
| TRC | T797448-10mg |
4-[5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine |
477852-54-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T797448-50mg |
4-[5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine |
477852-54-3 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | T797448-100mg |
4-[5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine |
477852-54-3 | 100mg |
$ 250.00 | 2022-06-02 | ||
| eNovation Chemicals LLC | D765571-250mg |
4-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)pyridine |
477852-54-3 | 95% | 250mg |
$325 | 2023-09-04 | |
| eNovation Chemicals LLC | D765571-1g |
4-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)pyridine |
477852-54-3 | 95% | 1g |
$1020 | 2023-09-04 | |
| abcr | AB176744-100mg |
4-[3-(1H-1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]pyridine; . |
477852-54-3 | 100mg |
€283.50 | 2025-04-18 |
4-5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-ylpyridine Suppliers
4-5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-ylpyridine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-ylpyridine
Chemical Profile of 4-5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-ylpyridine (CAS No. 477852-54-3)
4-5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-ylpyridine, identified by its CAS number 477852-54-3, is a complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules characterized by multiple nitrogen-containing rings, which are known to exhibit a wide range of pharmacological properties. The presence of both triazole and pyridine moieties in its structure suggests a high degree of versatility in terms of interactions with biological targets.
The chemical structure of 4-5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-ylpyridine consists of two interconnected triazole rings and one pyridine ring. The triazole moiety is a well-known pharmacophore that is frequently incorporated into drug candidates due to its ability to modulate enzyme activity and receptor binding. Specifically, the 1,2,4-triazole ring is particularly relevant in medicinal chemistry as it has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The additional presence of a methyl group attached to the triazole ring further enhances its reactivity and potential for biological interaction.
The pyridine ring in 4-5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-ylpyridine serves as another key pharmacophoric element. Pyridine derivatives are widely used in pharmaceuticals due to their ability to form hydrogen bonds and coordinate with metal ions, which can be crucial for enzyme inhibition or receptor modulation. The combination of these two heterocyclic systems makes this compound a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of complex molecules like 4-5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-ylpyridine with greater accuracy. These studies have suggested that the compound may interact with various biological targets, including kinases and transcription factors. For instance, the triazole ring has been shown to bind tightly to the ATP-binding pockets of kinases, which are critical enzymes involved in cell signaling pathways. This interaction could potentially lead to the development of novel kinase inhibitors for therapeutic applications.
In addition to its kinase-binding potential, 4-5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-ylpyridine has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can modulate the activity of inflammatory cytokines and reduce the production of pro-inflammatory mediators. These effects are particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The ability of this compound to interact with both kinase enzymes and inflammatory pathways suggests a multifaceted approach to therapeutic intervention.
The synthesis of 4-5-(1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-3-ylylpyridine involves a series of multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps include the formation of the triazole rings through cyclocondensation reactions and subsequent functionalization with the pyridine moiety via nucleophilic substitution or metal-catalyzed coupling reactions. Advanced synthetic techniques such as flow chemistry have been employed to improve scalability and reproducibility in the preparation process.
Evaluation of the pharmacokinetic properties of CAS No. 477852-54-3 is essential for assessing its potential as a drug candidate. Preliminary studies have indicated that this compound exhibits reasonable solubility in both water and organic solvents, which is favorable for formulation development. Additionally, preliminary toxicity studies have shown that it is well-tolerated at moderate doses in animal models when administered orally or intravenously.
The field of medicinal chemistry continues to evolve rapidly with new methodologies and technologies emerging at a steady pace. The study of 4-(5-(Triazol-l-methyl)-lH-l,l,-triazol--3--yI) pyridine (CAS No 47785--54--53) exemplifies how interdisciplinary approaches can lead to novel therapeutic agents with significant clinical potential. Future research will focus on optimizing its chemical structure for improved efficacy and safety profiles while exploring new mechanisms by which it can modulate disease pathways.
In conclusion,CAS No 47785--54--53 represents an intriguing molecule with multiple potential applications across various therapeutic areas Its unique structural features make it an attractive candidate for further development as a drug candidate In light o recent advances i n computational modeling ad molecular biology it is anticipated tha tthis compound will continue ta be i ts subject o intense investigation i n both academic ad industrial settings As our understanding o life processes becomes more sophisticated so too does our capacity ta design molecules capable o interacting selectively wi th biological targets like never before This trend towards rational drug design holds great promise fbr addressing some o humanity's most pressing health challenges
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